Bevemipretide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SBT-272 is a novel small molecule compound currently under investigation for its potential therapeutic benefits in treating neurodegenerative diseases. It is designed to target and stabilize cardiolipin, a phospholipid found in the inner mitochondrial membrane, which plays a crucial role in maintaining mitochondrial structure and function .

Preparation Methods

The specific synthetic routes and reaction conditions for SBT-272 have not been disclosed in the available literature. it is known that SBT-272 is a peptidomimetic derived from the mitochondrial targeting peptide elamipretide . The industrial production methods for SBT-272 are also not publicly available at this time.

Chemical Reactions Analysis

SBT-272 primarily interacts with cardiolipin in the inner mitochondrial membrane. This interaction helps to stabilize mitochondrial structure and improve respiratory function . The compound has been shown to reduce the generation of harmful reactive oxygen species and increase the efficiency of electron transport under stress conditions . Specific details about other types of chemical reactions, common reagents, and major products formed from these reactions are not available in the current literature.

Scientific Research Applications

SBT-272 has shown promise in various scientific research applications, particularly in the field of neurodegenerative diseases. It has demonstrated neuroprotective and mitochondria-protective effects in preclinical models of amyotrophic lateral sclerosis, frontotemporal lobar dementia, alpha-synucleinopathy, Huntington’s disease, and ischemic stroke . Additionally, SBT-272 has been studied for its potential use in treating age-related macular degeneration . The compound’s ability to improve mitochondrial function and reduce neuroinflammation makes it a valuable candidate for further research in these areas.

Mechanism of Action

SBT-272 exerts its effects by selectively binding to cardiolipin in the inner mitochondrial membrane. This binding helps to stabilize the mitochondrial structure and organize the components of the electron transport chain into supercomplexes, leading to more efficient oxidative phosphorylation and reduced generation of reactive oxygen species . By improving mitochondrial function, SBT-272 provides neuroprotection and reduces neuroinflammation in various models of neurodegenerative diseases .

Comparison with Similar Compounds

SBT-272 is similar to elamipretide, another compound that targets cardiolipin in the inner mitochondrial membrane. SBT-272 has shown higher mitochondrial uptake, greater concentrations in the brain, and higher bioavailability compared to elamipretide . The uniqueness of SBT-272 lies in its enhanced ability to penetrate the brain and provide neuroprotection in various models of neurodegenerative diseases .

If you have any more questions or need further details, feel free to ask!

Biological Activity

Bevemipretide, also known as SBT-272, is a novel compound developed by Stealth BioTherapeutics, primarily targeting mitochondrial dysfunction associated with various diseases, including age-related macular degeneration (AMD) and Friedreich's ataxia. This article provides an in-depth analysis of the biological activity of this compound, focusing on its mechanisms of action, preclinical findings, and potential therapeutic applications.

This compound exhibits several biological activities that contribute to its therapeutic potential:

- Mitochondrial Targeting : this compound is designed to target mitochondria, enhancing bioenergetics and reducing oxidative stress by modulating mitochondrial function. This is particularly relevant in conditions where mitochondrial dysfunction leads to cellular damage and disease progression .

- Neuroprotection : The compound has shown significant neuroprotective effects, which are crucial in the context of neurodegenerative diseases. In preclinical studies, this compound has been observed to reduce the production of reactive oxygen species (ROS) and improve cell viability in neuronal models .

- Anti-inflammatory Effects : this compound also displays anti-inflammatory properties, which may help mitigate inflammation-related damage in various tissues, including retinal cells affected by AMD.

Efficacy in Animal Models

Recent studies have demonstrated the efficacy of this compound in various animal models:

-

Retinal Degeneration Model :

- In a study involving rats subjected to bright light exposure to induce retinal degeneration, treatment with topical this compound significantly attenuated the loss of retinal thickness. This suggests a protective effect against light-induced retinal damage .

- The compound was administered as eyedrops twice daily for 28 days, showing well-tolerated profiles with optimized delivery to the retina and low systemic exposure .

- Patient-Derived Retinal Pigment Epithelium (RPE) Cells :

- Friedreich's Ataxia Model :

Case Study Overview

A series of case studies have been conducted to evaluate the biological activity and therapeutic potential of this compound:

- Study Design : Multi-site studies assessed the impact of this compound on mitochondrial function and cellular health across different disease models.

- Key Findings :

- Significant reductions in oxidative stress markers were observed.

- Enhanced mitochondrial function correlated with improved cellular viability in various models.

| Study | Model | Key Findings |

|---|---|---|

| 1 | Rat model of retinal degeneration | Attenuation of retinal thickness loss with topical administration |

| 2 | iPSC-derived RPE cells | Improved cell viability and reduced ROS production |

| 3 | Transgenic mouse model (Friedreich's ataxia) | Improved bioenergetics and reduced cardiac hypertrophy |

Properties

CAS No. |

2356106-71-1 |

|---|---|

Molecular Formula |

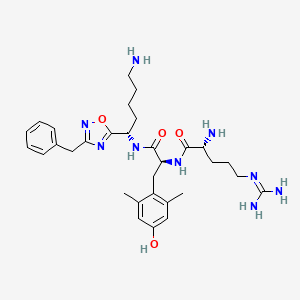

C31H45N9O4 |

Molecular Weight |

607.7 g/mol |

IUPAC Name |

(2R)-2-amino-N-[(2S)-1-[[(1S)-5-amino-1-(3-benzyl-1,2,4-oxadiazol-5-yl)pentyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C31H45N9O4/c1-19-15-22(41)16-20(2)23(19)18-26(38-28(42)24(33)11-8-14-36-31(34)35)29(43)37-25(12-6-7-13-32)30-39-27(40-44-30)17-21-9-4-3-5-10-21/h3-5,9-10,15-16,24-26,41H,6-8,11-14,17-18,32-33H2,1-2H3,(H,37,43)(H,38,42)(H4,34,35,36)/t24-,25+,26+/m1/s1 |

InChI Key |

XEYINAAYNXIXPY-ZNZIZOMTSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@@H](CCCCN)C2=NC(=NO2)CC3=CC=CC=C3)NC(=O)[C@@H](CCCN=C(N)N)N)C)O |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)NC(CCCCN)C2=NC(=NO2)CC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)N)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.